2-(二甲氨基)吡啶-5-硼酸水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to 2-(Dimethylamino)pyridine-5-boronic acid involves the use of 4-(Dimethylamino)pyridine as a catalyst in reactions such as iodolactonisation of γ,δ-unsaturated carboxylic acids, which leads to the formation of γ-lactones and δ-lactones under neutral conditions at room temperature. The catalytic mechanism and the effects of substrate structures on these reactions have been explored to optimize the synthesis process (Meng, Liu, Liu, & Wang, 2015).

Molecular Structure Analysis

The molecular structure and stability of complexes similar to 2-(Dimethylamino)pyridine-5-boronic acid hydrate, such as protonated pyridine-boronic acid dimers, have been investigated using computational tools. These studies reveal that despite repulsive Coulombic forces, such structures can achieve stability through hydrogen bonding and the influence of solvent and counterions, providing insights into the behavior of 2-(Dimethylamino)pyridine-5-boronic acid hydrate at the molecular level (Iribarren et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 2-(Dimethylamino)pyridine-5-boronic acid hydrate derivatives include Suzuki cross-coupling reactions, where pyridylboronic acids react with heteroaryl halides to produce highly functionalized heteroarylpyridine derivatives. These reactions are facilitated by the unique reactivity of the boronic acid group, allowing for the formation of complex structures in moderate to high yields (Smith et al., 2008).

科学研究应用

催化应用和有机合成

酰胺缩合中的均相催化2-(二甲氨基)吡啶-5-硼酸水合物在硼酸-碱配合物的合成中得到应用,用于羧酸和胺类脱水缩合中的可重复均相催化。这些配合物有效地促进了酰胺的形成,并且由于其可重复使用性和成本效益而在大规模工艺化学中很有价值 (Yanhui Lu 等人,2017)。

碘化内酯化催化它还催化 γ,δ-不饱和羧酸的碘化内酯化反应,在中性条件下生成内酯。这种催化活性突出了其在合成复杂有机分子中的潜力 (Chuisong Meng 等人,2015)。

对映选择性催化在对映选择性过程中,该化合物的衍生物已用于钯催化的 Suzuki-Miyaura 交叉偶联反应,展示了高对映选择性,并展示了吡啶-胂配体在不对称合成中的多功能性 (Yolanda Alvarez-Casao 等人,2016)。

材料科学和发光

机械致变色发光该化合物通过开发出具有固态发射和机械致变色特性的硼 2-(2'-吡啶基)咪唑配合物,为材料科学领域做出了贡献。末端取代基的操纵会影响这些材料的发光行为,为设计响应式发光材料提供了见解 (Sa Wang 等人,2016)。

自组装和表面活性剂行为

表面活性剂特性和药物递送与 2-(二甲氨基)吡啶-5-硼酸水合物相关的化合物的钠盐已对其表面活性剂特性和在药物递送系统中的潜力进行了研究。它们在溶液中形成稳定聚集体的能力表明它们在制药工业中的适用性,特别是用于携带药物 (Sumita Roy 等人,2023)。

安全和危害

未来方向

Boronic acid-based linkages, such as those in 2-(Dimethylamino)pyridine-5-boronic acid hydrate, are being explored for use in vitrimers, a new class of polymers that merge the properties of thermoplastics and thermosets . These materials are being developed in response to growing environmental awareness and the need for materials that can be easily recycled .

属性

IUPAC Name |

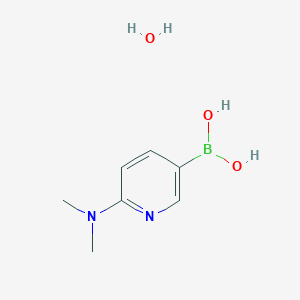

[6-(dimethylamino)pyridin-3-yl]boronic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2.H2O/c1-10(2)7-4-3-6(5-9-7)8(11)12;/h3-5,11-12H,1-2H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAVEKTZSDRSQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N(C)C)(O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate | |

CAS RN |

579525-46-5 |

Source

|

| Record name | 2-(Dimethylamino)pyridine-5-boronic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。